3-tert-Butyl 3',5-dimethyl 2'-amino-5'-hydroxy[1,1'-biphenyl]-3,3',5-tricarboxylate
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Overview
Description
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Biphenyl Core: This can be achieved through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst.
Introduction of Functional Groups: The tert-butyl, dimethyl, amino, and hydroxy groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of cheaper and more readily available reagents.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate can undergo various chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl and dimethyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO, and acetic acid.
Reduction: LiAlH4, NaBH4.
Substitution: Lewis acids like AlCl3, FeCl3.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of primary amines.
Substitution: Various substituted biphenyl derivatives.
Scientific Research Applications
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate involves its interaction with various molecular targets. The amino and hydroxy groups can form hydrogen bonds with proteins, affecting their structure and function . The carboxylate groups can participate in ionic interactions, further influencing molecular pathways .
Comparison with Similar Compounds
Similar Compounds
2,2’-Methylenebis[6-(1,1-dimethylethyl)-4-methylphenol]: Similar in having tert-butyl and methyl groups.
3-Amino-5-tert-butylpyrazole: Contains tert-butyl and amino groups.
Uniqueness
3-tert-Butyl 3’,5-dimethyl 2’-amino-5’-hydroxy[1,1’-biphenyl]-3,3’,5-tricarboxylate is unique due to its combination of multiple functional groups on a biphenyl core, which provides a versatile platform for various chemical reactions and applications .
Properties
CAS No. |
885044-51-9 |
---|---|
Molecular Formula |
C21H23NO7 |
Molecular Weight |
401.4 g/mol |
IUPAC Name |
3-O-tert-butyl 1-O-methyl 5-(2-amino-5-hydroxy-3-methoxycarbonylphenyl)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H23NO7/c1-21(2,3)29-19(25)13-7-11(6-12(8-13)18(24)27-4)15-9-14(23)10-16(17(15)22)20(26)28-5/h6-10,23H,22H2,1-5H3 |
InChI Key |
WOMKBTNMXZYUNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)C(=O)OC)C2=C(C(=CC(=C2)O)C(=O)OC)N |
Origin of Product |
United States |
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